Physicochemical Property Profile vs. Key Structural Analogs
The target compound possesses a predicted XLogP3-AA value of 0.9, indicating a significantly more hydrophilic character compared to the closely related N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (CAS 897615-68-8). While the phenylacetamide analog's LogP was not experimentally determined in available sources, its substantially larger molecular size (C18H17N3O4, MW 339.35 g/mol) and the addition of a lipophilic phenyl ring are expected to increase LogP by approximately 1.5–2.5 units, shifting it beyond typical optimal oral drug-likeness space. This makes the acetamide version more suitable for hit and lead optimization campaigns requiring lower lipophilicity [1]. The 2,4-dimethoxy substitution pattern also provides a distinct electronic environment compared to the 2,5-dimethoxyphenyl isomer .
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (LogP not directly reported, but estimated >2.4 based on structural addition of phenyl ring); 2,5-dimethoxyphenyl isomer (data not available) |
| Quantified Difference | Difference not precisely quantified due to lack of experimental comparator data, but directionally significant. |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A low LogP is a critical parameter for achieving favorable aqueous solubility and permeability profiles in early-stage drug discovery, directly influencing the selection of this scaffold over more lipophilic analogs.
- [1] PubChem. N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide. Compound Summary CID 3684584. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/19938-41-1 View Source
